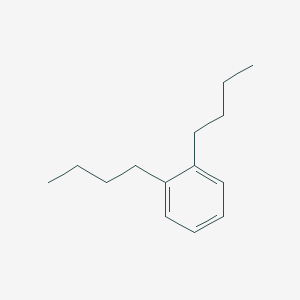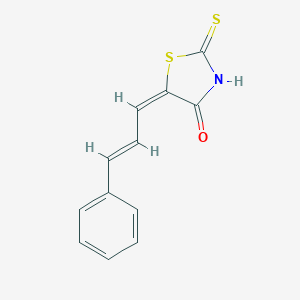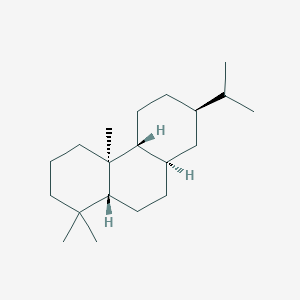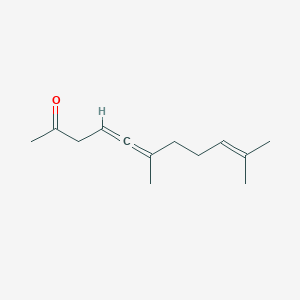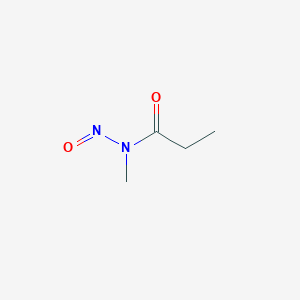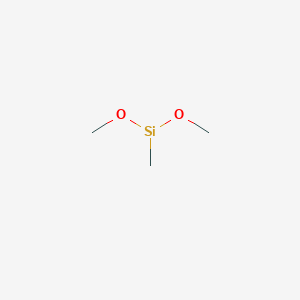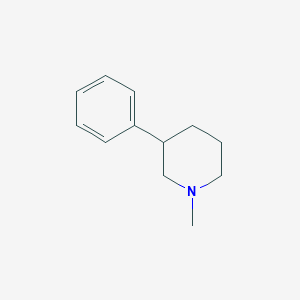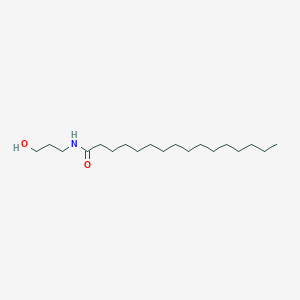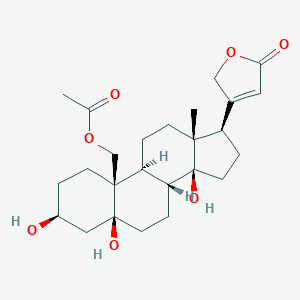
19-Acetylstrophanthidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Acetylstrophanthidol is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is derived from the plant Strophanthus gratus, which has been used in traditional medicine for centuries. In recent years, 19-Acetylstrophanthidol has gained attention for its ability to inhibit the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and improved cardiac function. In
Applications De Recherche Scientifique
19-Acetylstrophanthidol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-arrhythmic, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated as a potential treatment for heart failure, hypertension, and other cardiovascular diseases.
Mécanisme D'action
The primary mechanism of action for 19-Acetylstrophanthidol is its ability to inhibit the Na+/K+-ATPase pump. This leads to increased intracellular calcium levels, which in turn improves cardiac function. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 19-Acetylstrophanthidol are complex and varied. The compound has been shown to improve cardiac function by increasing contractility and decreasing heart rate. It has also been shown to have anti-inflammatory effects, which may contribute to its ability to reduce the risk of cardiovascular disease. In addition, 19-Acetylstrophanthidol has been investigated for its potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 19-Acetylstrophanthidol is its ability to improve cardiac function, making it a promising candidate for the treatment of heart failure and other cardiovascular diseases. However, the compound has a low yield and is challenging to work with, which can make it difficult to study. In addition, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
Orientations Futures
There are several future directions for research on 19-Acetylstrophanthidol. One area of interest is its potential as a treatment for cancer. Studies have shown that the compound has anti-cancer properties, and further research is needed to explore its potential in this area. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Finally, more research is needed to understand the mechanisms of action of 19-Acetylstrophanthidol and how it can be used to improve cardiac function and treat cardiovascular diseases.
Conclusion
In conclusion, 19-Acetylstrophanthidol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. While its synthesis is complex and its potential side effects must be carefully considered, the compound has shown significant benefits in scientific research studies. Further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 19-Acetylstrophanthidol involves the isolation of the plant Strophanthus gratus, followed by extraction and purification of the active compound. The process is complex and involves multiple steps, including solvent extraction, column chromatography, and recrystallization. The yield of 19-Acetylstrophanthidol is low, which makes it a challenging compound to work with.
Propriétés
Numéro CAS |
17162-14-0 |
|---|---|
Nom du produit |
19-Acetylstrophanthidol |
Formule moléculaire |
C25H36O7 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
Clé InChI |
DEHYARDBGWHJNY-VWCUIIQSSA-N |
SMILES isomérique |
CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
SMILES canonique |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



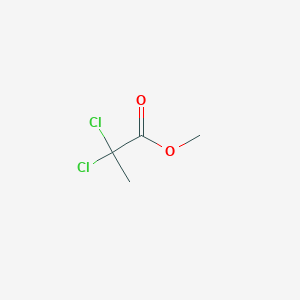
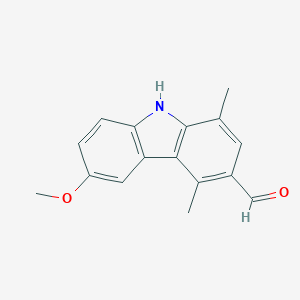
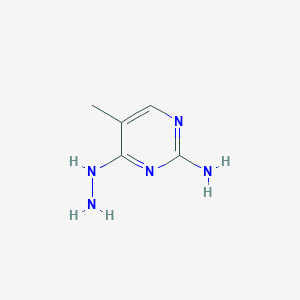
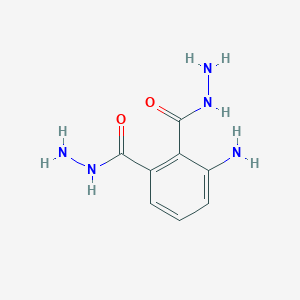
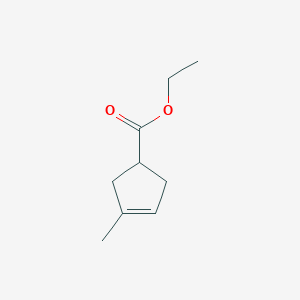
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
